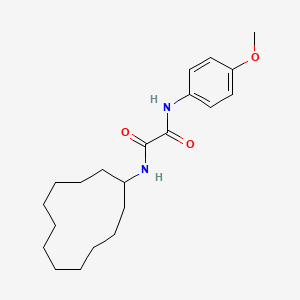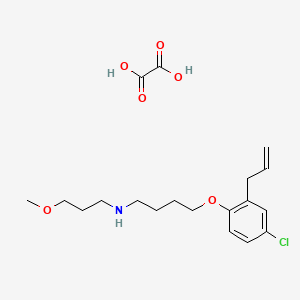![molecular formula C18H30N2O5 B4004564 N'-[4-(2-butan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004564.png)
N'-[4-(2-butan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N’-[4-(2-butan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amine and phenoxy functional groups suggests that it may exhibit unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(2-butan-2-ylphenoxy)butyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the phenoxy and amine intermediates. One common method involves the reaction of 2-butan-2-ylphenol with 1,4-dibromobutane under basic conditions to form the phenoxybutyl intermediate. This intermediate is then reacted with ethane-1,2-diamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, such as temperature and pressure, which are crucial for high yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(2-butan-2-ylphenoxy)butyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
N’-[4-(2-butan-2-ylphenoxy)butyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[4-(2-butan-2-ylphenoxy)butyl]ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, while the phenoxy group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(2-methylphenoxy)butyl]ethane-1,2-diamine
- N’-[4-(2-ethylphenoxy)butyl]ethane-1,2-diamine
- N’-[4-(2-propylphenoxy)butyl]ethane-1,2-diamine
Uniqueness
N’-[4-(2-butan-2-ylphenoxy)butyl]ethane-1,2-diamine is unique due to the presence of the butan-2-yl group, which can influence its steric and electronic properties. This can result in different reactivity and interactions compared to similar compounds with smaller alkyl groups.
Properties
IUPAC Name |
N'-[4-(2-butan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O.C2H2O4/c1-3-14(2)15-8-4-5-9-16(15)19-13-7-6-11-18-12-10-17;3-1(4)2(5)6/h4-5,8-9,14,18H,3,6-7,10-13,17H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJVAJXBPZCICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCCNCCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004487.png)
![oxalic acid;N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]prop-2-en-1-amine](/img/structure/B4004494.png)

![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4004510.png)
![N-allyl-N-[2-(2,4-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4004532.png)
![4-[2-[2-(4-Methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4004537.png)
![[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid](/img/structure/B4004540.png)
![1-[4-(4-methyl-2-nitrophenoxy)butyl]-1H-imidazole](/img/structure/B4004544.png)

![1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4004555.png)
![4-[2-(3-bromophenoxy)ethyl]morpholine oxalate](/img/structure/B4004557.png)
![3-[3-(4-isopropyl-3-methylphenoxy)propyl]-4(3H)-quinazolinone oxalate](/img/structure/B4004566.png)
![1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4004567.png)
![2-[3-(2-Methoxy-6-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4004582.png)
